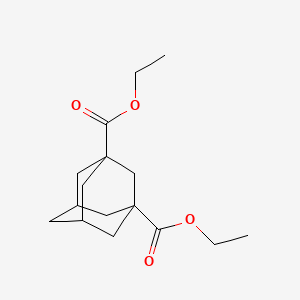

diethyl 1,3-adamantanedicarboxylate

Description

Properties

IUPAC Name |

diethyl adamantane-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O4/c1-3-19-13(17)15-6-11-5-12(7-15)9-16(8-11,10-15)14(18)20-4-2/h11-12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRWOWJDQSYJAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

1,3-Adamantanediacetate (ADA²⁻)

- Structure : ADA²⁻ replaces the carboxylate groups of ADC²⁻ with acetate (-CH₂COO⁻) moieties, increasing ligand flexibility .

- Coordination Behavior: ADA²⁻ forms uranyl complexes with five cyclic oxygen donors, leading to red-shifted emission spectra (maxima at 492–564 nm) compared to ADC²⁻ complexes (maxima at 482–546 nm) . The increased donor strength of ADA²⁻ reduces uranyl bond order, altering photophysical properties .

- Synthesis: ADA²⁻ is derived from 1,3-adamantanediacetic acid, synthesized via Hofmann degradation of 1,3-diaminoadamantane .

Dimethyl 1,3-Adamantanedicarboxylate (DMADC)

- Structure : Methyl ester analogue of diethyl 1,3-adamantanedicarboxylate.

- Properties :

- Applications : Used in organic synthesis as a less volatile alternative to the diethyl ester .

Diethyl 1,3-Acetonedicarboxylate

- Structure : Lacks the adamantane backbone, featuring a linear acetonedicarboxylate core.

- Coordination Chemistry :

Comparative Analysis of Key Properties

Uranyl Complexes

- ADC²⁻ vs. ADA²⁻: ADC²⁻ forms uranyl complexes with six cyclic oxygen donors, resulting in bluer emission spectra (e.g., complex 2: 482–546 nm) due to higher U–O bond order . ADA²⁻ complexes exhibit red-shifted emissions (e.g., complex 5: 492–564 nm) due to weaker U–O bonds from increased ligand donor strength . Structural studies reveal ADC²⁻ forms 1D polymers (e.g., [PPh₄]₂[(UO₂)₂(ADC)₃]), while ADA²⁻ favors discrete tetranuclear cages .

MOF Performance

- ADC²⁻ in MOFs : The rigidity of ADC²⁻ enhances framework stability. For example, Mn²⁺-ADC MOFs exhibit syn,anti coordination modes, enabling supramolecular π-stacking interactions .

- Linear Analogues: Non-adamantane dicarboxylates (e.g., acetonedicarboxylate) form less stable MOFs due to conformational flexibility .

Q & A

Q. What are the recommended safety protocols for handling diethyl 1,3-adamantanedicarboxylate in laboratory settings?

- Methodological Answer : When handling this compound, use personal protective equipment (PPE) including dust masks, nitrile gloves, and chemical safety goggles. Work in a well-ventilated area with local exhaust ventilation. Avoid skin/eye contact and store the compound in sealed glass containers at room temperature (preferably <25°C) away from strong oxidizers. Post-experiment hygiene protocols (e.g., decontamination of gloves/lab coats) are critical to prevent cross-exposure .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A typical route involves esterification of 1,3-adamantanedicarboxylic acid with ethanol. For example, reacting 1,3-adamantanediacetyl dichloride with excess ethanol under reflux conditions yields the diethyl ester. Solvent selection (e.g., THF or acetonitrile) and stoichiometric control (molar ratio 1:2 for acid chloride:ethanol) are critical for >90% yield. Post-synthesis purification via recrystallization in ethanol removes unreacted starting materials .

Q. How is this compound characterized for purity and structural integrity?

- Methodological Answer : Use melting point analysis (lit. range 60–61°C) and titration to confirm purity (>98%). Structural validation requires - and -NMR to identify adamantane backbone protons (δ 1.6–2.1 ppm) and ester carbonyl carbons (δ 170–175 ppm). FT-IR spectra should show C=O stretches at ~1740 cm and ester C–O stretches at 1250–1050 cm .

Advanced Research Questions

Q. How do counterion variations influence the structural topology of uranyl coordination polymers using 1,3-adamantanedicarboxylate derivatives?

- Methodological Answer : Counterions (e.g., , ) dictate coordination geometry and dimensionality. For example, forms 1D polymers with hexagonal bipyramidal uranyl centers (U–O bonds: 2.435–2.490 Å), while forms discrete tetranuclear metallacycles. Competitive binding between nitrate and carboxylate ligands can alter coordination modes, necessitating crystallographic refinement (e.g., SHELXL) to resolve structural ambiguities .

Q. What spectroscopic techniques are effective in analyzing the coordination environment of uranyl complexes with 1,3-adamantanedicarboxylate ligands?

- Methodological Answer : Solid-state emission spectroscopy (excitation at 420 nm) reveals uranyl luminescence peaks (482–564 nm) sensitive to ligand donor strength. For example, replacing a carboxylate with a nitrate ligand red-shifts emission maxima by ~10 nm due to reduced U=O bond order. Time-resolved luminescence decay measurements quantify ligand-to-metal charge transfer efficiency. Pair with EXAFS to confirm U–O bond distances (e.g., U–O = 1.763–1.779 Å) .

Q. How does the choice of solvent system affect the dimensionality and crystallographic packing of uranyl-adamantane dicarboxylate complexes?

- Methodological Answer : Solvent polarity and coordination ability modulate assembly. In DMF/THF mixtures, uranyl/1,3-adamantanedicarboxylate forms 2D layers stabilized by cations, while DMPU (a stronger donor) induces 3D frameworks via axial ligand substitution. Solvent thermal synthesis (140°C, autogenous pressure) with acetonitrile/water promotes 1D chains (Kitaigorodski packing index = 0.66) through π-stacking of aromatic counterions .

Q. What computational methods are suitable for modeling the supramolecular interactions in uranyl-adamantane dicarboxylate networks?

- Methodological Answer : Hirshfeld surface analysis quantifies intermolecular contacts (e.g., CH···O interactions at 3.255–3.383 Å). DFT calculations (B3LYP functional) optimize uranyl coordination geometries and predict emission spectra. Molecular dynamics simulations (e.g., GROMACS) model solvent effects on framework stability. Pair distribution function (PDF) analysis validates predicted vs. experimental bond lengths .

Data Contradiction Analysis

Q. Why do some uranyl-adamantane dicarboxylate complexes exhibit luminescence quenching, while others maintain high quantum yields?

- Methodological Answer : Non-radiative decay pathways dominate in complexes with labile ligands (e.g., ) due to energy transfer to d-block metals. In contrast, rigid frameworks with counterions minimize vibrational losses, preserving quantum yields (~1–5%). Contradictory reports on emission intensity often arise from differences in crystallinity or hydration state, necessitating controlled activation (e.g., heating under vacuum) before measurement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.